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Compound of Interest

Compound Name: 3-bromo-N, 2-dimethylaniline
CAS No.: 1187928-43-3
Cat. No.: B1457302
Get Quote
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Executive Summary

3-Bromo-N,2-dimethylaniline (CAS 58534-94-8) represents a specialized bifunctional scaffold
in medicinal chemistry.[1] Characterized by a secondary amine and an aryl bromide
functionality, it serves as a critical "hinge" intermediate for constructing heterocycles and kinase
inhibitors.[1] However, its structural advantages come with a severe toxicological profile typical
of halogenated N-alkyl anilines, specifically the potential for rapid methemoglobinemia
induction.[1] This guide synthesizes the physiochemical properties, toxicological mechanisms,
and rigorous handling protocols required for safe experimental integration.[1]

Part 1: Physiochemical Identity & Structural
Analysis

This compound is not merely a solvent or simple reagent; it is a reactive building block.[1] Its
stability is compromised by light and oxygen, necessitating strict inert atmosphere storage.[1]

Table 1: Physiochemical Specifications
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Property Specification Notes

) N Also: 3-Bromo-N-methyl-o-
IUPAC Name 3-Bromo-N,2-dimethylaniline

toluidine
Verify lot-specific CoA before
CAS Number 58534-94-8
use
Formula
Molecular Weight 200.08 g/mol
) o ] ) Tendency to supercool; color
Physical State Liquid / Low-melting solid o
darkens on oxidation
N Hydrophobic; low water
Solubility DMSO, Methanol, DCM .
solubility
Reduced basicity due to ortho-
pKa (Predicted) ~3.5 - 4.0 (Conjugate acid) methyl steric hindrance and

inductive withdrawal by Br

Structural Reactivity

The molecule possesses two distinct reactive vectors:
e Nucleophilic Vector: The N-methyl group (secondary amine) allows for

reactions or acylation.[1]

o Electrophilic Vector: The C3-Bromine handle is primed for Palladium-catalyzed cross-
couplings (Buchwald-Hartwig, Suzuki-Miyaura).[1]

Part 2: Toxicological Mechanisms (The "Why")[1]

Standard SDSs often list "Toxic" without explaining the mechanism, leading to complacency.[1]
The danger of 3-bromo-N,2-dimethylaniline lies in its metabolic bioactivation.[1]

The Methemoglobinemia Cascade
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Like many lipophilic anilines, this compound readily penetrates the skin. Once systemic, it
undergoes hepatic metabolism via Cytochrome P450 enzymes.[1] The N-hydroxylation
pathway produces a hydroxylamine metabolite, which enters the erythrocyte and oxidizes

Hemoglobin (

) to Methemoglobin (

).[1] This ferric state cannot bind oxygen, leading to functional anemia and cellular hypoxia [1,
2].[1]

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the lethal metabolic loop that necessitates high-level PPE.[1]
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Figure 1: The metabolic activation pathway of aniline derivatives leading to

methemoglobinemia.[1]

Part 3: Advanced Handling & Safety Protocols

Core Directive: Treat this substance as a "silent penetrator.” It can pass through standard latex

gloves in seconds.[1]

The Barrier System (PPE)[1]

e Gloves: Do NOT use standard nitrile for prolonged immersion.[1]
o Splash Protection: Double-gloved Nitrile (min 0.11 mm).[1]

o Full Handling: Silver Shield (Laminate) or Viton gloves are required for stock solution
preparation [3].[1]
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e Respiratory: If working outside a fume hood (strongly discouraged), a full-face respirator with
P100/Organic Vapor cartridges is mandatory.[1]

Engineering Controls

o Atmosphere: Store and weigh under Argon or Nitrogen.[1] The secondary amine is prone to
oxidation, forming impurities that can interfere with sensitive Pd-catalysis.[1]

o Decontamination: All glassware must be rinsed with an acidic solution (1M HCI) before
removal from the hood to convert the volatile free base into the non-volatile hydrochloride
salt.

Emergency Response (Self-Validating Protocol)

e Cyanosis Check: If a researcher's lips or fingernails turn blue, assume Methemoglobinemia.

[1]

o Antidote Awareness: Methylene Blue is the standard clinical antidote.[1] Ensure medical
personnel are informed that the patient was exposed to an aniline derivative [4].[1]

Part 4: Synthetic Utility in Drug Discovery

In drug development, this molecule is valued for its orthogonal reactivity.[1] The bromine atom
allows for carbon-carbon or carbon-heteroatom bond formation, while the secondary amine can
be derivatized to tune solubility or target affinity.[1]

Experimental Workflow: Buchwald-Hartwig Coupling

The following protocol demonstrates the use of 3-bromo-N,2-dimethylaniline as an
electrophile to couple with a primary amine, a common step in kinase inhibitor synthesis.[1]

Reagents:
e Substrate: 3-Bromo-N,2-dimethylaniline (1.0 equiv)[1]
e Coupling Partner: Morpholine (1.2 equiv)[1]

o Catalyst:
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(2 mol%)[1]
e Ligand: BINAP or Xantphos (4 mol%)[1]
e Base:

(1.5 equiv)[1]
e Solvent: Anhydrous Toluene (0.2 M)[1]

Step-by-Step Methodology:

Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
e Charging: Add
, Ligand, and Base in the glovebox or under positive Argon flow.

o Substrate Addition: Add 3-bromo-N,2-dimethylaniline and Morpholine via syringe.

o Degassing: Sparge the toluene with Argon for 15 minutes before adding to the reaction
vessel. Causality: Oxygen poisons the Pd(0) species, stalling the catalytic cycle.

e Reaction: Heat to 100°C for 12-16 hours.

o Workup: Cool to RT, filter through a celite pad (eluting with EtOAc) to remove Palladium
black.

Visualization: Bifunctional Synthesis Logic

This diagram maps the decision logic for using this scaffold in library synthesis.
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Figure 2: Orthogonal synthetic pathways utilizing the dual-reactive nature of the scaffold.[1]

Part 5: Waste Management & Deactivation[1][3]

Do not dispose of this compound in general organic waste streams without pretreatment if
possible.[1]

» Acidification: Treat waste solutions with dilute HCI.[1] This converts the free aniline to the
water-soluble anilinium salt, reducing volatility and skin permeation risk during transport.[1]

e Segregation: Label waste clearly as "Halogenated Organic - Toxic - Aniline Derivative."

« Incineration: The presence of Bromine requires incineration in a facility equipped with
scrubbers to capture HBr and Bromine gas byproducts [5].[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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